Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
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Description
Scientific Research Applications
Synthesis and Characterization of Complexes
Multidentate naphthyridine-based ligands have been utilized to prepare diiron(II) complexes, demonstrating the compound's role in modeling features of non-heme diiron cores in oxygen-activating enzymes. These complexes exhibit reversible oxidation waves and react with oxygen or hydrogen peroxide to afford products with properties characteristic of (mu-oxo)diiron(III) species. This research highlights the compound's utility in studying enzymatic processes and the mechanism of oxygen activation (J. Kuzelka, S. Mukhopadhyay, B. Spingler, & S. Lippard, 2003).
Enantioselective Catalysis
Optically active aminonaphthol, obtained through condensation and N-methylation processes involving naphthol and benzaldehyde, was found to catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols with high enantioselectivities. This showcases the compound's application in asymmetric synthesis, providing a method for producing chiral alcohols, which are valuable in medicinal chemistry (D. X. Liu et al., 2001).
Mesophase Behavior of Azepanes
Studies on the mesophase behavior of three-ring azo/ester molecules, including those with extra fused benzene rings and lateral methyl substituents, have been conducted. This research offers insights into the effects of molecular structure on the stability and characteristics of mesophases, relevant for the design of liquid crystal materials (A. M. Sultan, A. Fahmi, G. Saad, & M. Naoum, 2019).
Antimicrobial Activity
The antimicrobial activities of esters of 2-Methyl-1,8-naphthyridine-3-carbamic acid were explored, highlighting the potential biomedical applications of these compounds. Such research is crucial for the development of new antimicrobial agents to combat resistant microbial strains (D. Ramesh & B. Sreenivasulu, 2004).
Synthesis of Fused Pyrrolo[2,1-c][1,4]diazepines
An efficient method for synthesizing benzo-, naphtho-, and heterocycle-fused pyrrolo[2,1-c][1,4]diazepin-5,11-dione derivatives starting from l-proline methyl ester has been developed. This approach, which includes key cyclization steps mediated by PIFA, provides a pathway for creating compounds with potential antitumor properties, demonstrating the compound's relevance in pharmaceutical research (A. Correa et al., 2005).
properties
IUPAC Name |
methyl 3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-10-11-19-21(27-18-9-7-8-17(14-18)24(30)31-2)20(15-25-22(19)26-16)23(29)28-12-5-3-4-6-13-28/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIUFSMDXXIZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate |
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